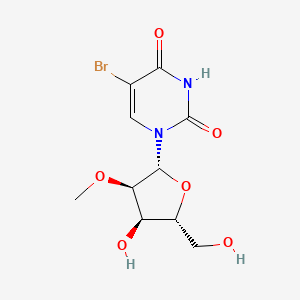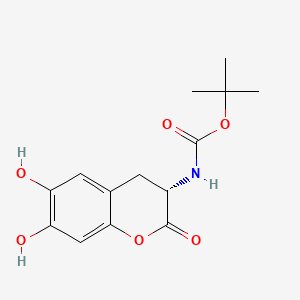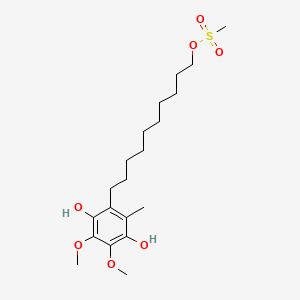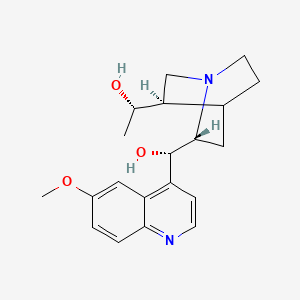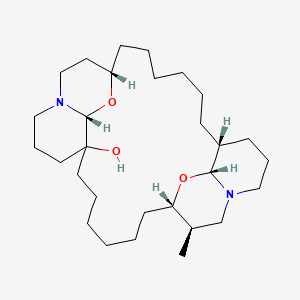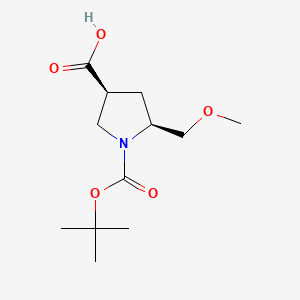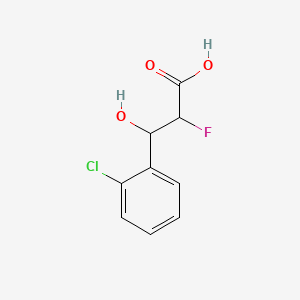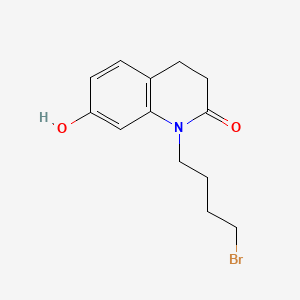
1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (C=O) replacing one of the carbon-hydrogen bonds in the quinoline ring system . The “1-(4-Bromobutyl)” part suggests that there is a four-carbon chain with a bromine atom attached to the quinolinone ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinolinone core, followed by the introduction of the bromobutyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would consist of a quinolinone ring system with a bromobutyl group attached. The quinolinone ring system is aromatic and planar, while the bromobutyl group is aliphatic and flexible .Chemical Reactions Analysis
The bromine atom in the bromobutyl group is a good leaving group, which means this compound could undergo nucleophilic substitution reactions. The carbonyl group in the quinolinone ring could also undergo various reactions, such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The quinolinone ring could potentially form hydrogen bonds with other molecules due to the presence of the carbonyl group .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromobutyl)-7-hydroxy-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-15-12-9-11(16)5-3-10(12)4-6-13(15)17/h3,5,9,16H,1-2,4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNFDVVSNNMNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)
